N-Tert-butylnicotinamide
Overview
Description
Synthesis Analysis
The synthesis of N-Tert-butylnicotinamide can be achieved through the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields . The utility of Cu(OTf)2 as a catalyst for this reaction has been described in the literature .Molecular Structure Analysis
The molecular structure of N-Tert-butylnicotinamide is characterized by a total of 27 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 1 Pyridine .Scientific Research Applications
Pesticide Development
N-tert-butyl-N,N'-diacylhydrazines, which are structurally related to N-Tert-butylnicotinamide, have shown promising insecticidal activities. A study found that compounds with a 1,2,3-thiadiazole substructure, when combined with diacylhydrazines, exhibited effective insecticidal properties against Plutella xylostella L. and Culex pipiens pallens. This suggests a potential for developing novel pesticides utilizing these compounds (Wang et al., 2011).
Medicinal Chemistry and Drug Development
The tert-butyl group, often found in compounds like N-Tert-butylnicotinamide, is a common motif in medicinal chemistry. However, its use can result in increased lipophilicity and decreased metabolic stability. A study compared the physicochemical properties of drug analogues with various substituents, providing insights into how the tert-butyl group and its alternatives can influence the drug discovery process (Westphal et al., 2015).
Organic Synthesis
Tert-Butyl-N-chlorocyanamide, closely related to N-Tert-butylnicotinamide, was highlighted as a versatile reagent for chlorination and oxidation reactions in organic synthesis. Its reactivity, stability, and safety make it a valuable tool in the synthesis of a variety of organic compounds (Kumar & Kaushik, 2007).
Agriculture - Wheat Cultivation
In an agricultural context, a study demonstrated that n-butanol, a compound structurally similar to N-Tert-butylnicotinamide, significantly improved embryo production in wheat anther culture. This indicates a potential application in enhancing wheat cultivation through biotechnological methods (Soriano et al., 2008).
Chemical Research and Catalysis
N-tert-butanesulfinyl imines, structurally akin to N-Tert-butylnicotinamide, serve as versatile intermediates in the asymmetric synthesis of amines. They facilitate the addition of various nucleophiles and have been used in creating a wide range of enantioenriched amines, indicating their importance in chemical research and catalysis (Ellman et al., 2002).
properties
IUPAC Name |
N-tert-butylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLIVFNPJKDBAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394643 | |
Record name | N-TERT-BUTYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-butylnicotinamide | |
CAS RN |
15828-08-7 | |
Record name | N-TERT-BUTYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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